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Compound of Interest

Compound Name: Dorsmanin I

Cat. No.: B15290495 Get Quote

Technical Support Center: Dorsomorphin
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

Dorsomorphin (also known as Compound C). The information provided addresses potential

issues related to its degradation products and their interference in experimental assays.

Frequently Asked Questions (FAQs)
Q1: What is Dorsomorphin and what are its primary targets?

Dorsomorphin, or Compound C, is a potent, reversible, and ATP-competitive inhibitor of AMP-

activated protein kinase (AMPK), with a Ki value of 109 nM.[1] It is widely used in research to

study metabolic pathways regulated by AMPK. However, it is crucial to note that Dorsomorphin

has significant off-target effects. It is also a known inhibitor of bone morphogenetic protein

(BMP) type I receptors (ALK2, ALK3, and ALK6) and vascular endothelial growth factor

receptor 2 (VEGFR2/KDR).[1][2][3][4]

Q2: How should I store Dorsomorphin to ensure its stability?

Proper storage is critical to maintain the integrity of Dorsomorphin.

Lyophilized Powder: Store at -20°C, desiccated. In this form, it is stable for at least two

years.[1]
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In Solution (e.g., DMSO): Once reconstituted, store at -20°C. It is recommended to use the

solution within three months to prevent loss of potency.[1] To avoid repeated freeze-thaw

cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller,

single-use volumes.

Q3: What are the best practices for preparing Dorsomorphin stock solutions?

Dorsomorphin is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve

the lyophilized powder in fresh, anhydrous DMSO. For example, to make a 10 mM stock

solution, you can reconstitute 5 mg of Dorsomorphin (molecular weight: 399.5 g/mol ) in 1.25

mL of DMSO.[1] Gentle warming and sonication can aid in dissolution. It is important to use

high-quality, anhydrous DMSO, as moisture can affect the stability of the compound.

Q4: Can Dorsomorphin degrade, and what are the potential consequences?

While specific degradation pathways for Dorsomorphin have not been extensively

characterized in published literature, like many small molecules, it is susceptible to degradation

under certain conditions. The core chemical structure of Dorsomorphin is a pyrazolo[1,5-

a]pyrimidine. This class of compounds can undergo hydrolysis, oxidation, or photodegradation,

potentially leading to the formation of degradation products with altered chemical structures

and biological activities.

The consequences of using degraded Dorsomorphin can include:

Reduced Potency: Degradation can lead to a lower effective concentration of the active

compound, resulting in weaker than expected inhibition of AMPK or its off-target kinases.

Altered Selectivity: Degradation products may have different inhibitory profiles than the

parent compound. They could potentially inhibit other kinases, leading to unexpected off-

target effects and confounding experimental results.

Assay Interference: Degradation products might interfere with assay components, such as

detection reagents, leading to inaccurate readings.

Q5: Are there more selective alternatives to Dorsomorphin?
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Yes, due to the known off-target effects of Dorsomorphin, several analogs have been

developed to offer improved selectivity. For instance, DMH1 is an analog that shows high

selectivity for BMP receptors over VEGFR and AMPK.[2][5] Researchers experiencing

unexpected or off-target effects with Dorsomorphin may consider using these more selective

inhibitors to validate their findings.
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Problem Possible Cause Recommended Solution

Inconsistent or weaker than

expected inhibition of AMPK.

1. Degraded Dorsomorphin

stock solution. 2. Improper

storage of the stock solution.

3. Multiple freeze-thaw cycles.

1. Prepare a fresh stock

solution of Dorsomorphin from

lyophilized powder. 2. Ensure

the stock solution is stored at

-20°C and protected from light.

3. Aliquot the stock solution to

avoid repeated freeze-thaw

cycles. 4. Verify the activity of

the new stock solution with

appropriate positive and

negative controls.

Unexpected off-target effects

observed in the experiment.

1. Known off-target effects of

Dorsomorphin on BMP and

VEGF signaling. 2. Potential

activity of unknown

degradation products on other

cellular targets.

1. Be aware of Dorsomorphin's

inhibitory activity against BMP

receptors (ALK2, ALK3, ALK6)

and VEGFR2.[1][2][3][4] 2.

Use a more selective inhibitor,

such as DMH1 for BMP

signaling, to confirm that the

observed phenotype is due to

the inhibition of the intended

target.[2][5] 3. Consider

performing a forced

degradation study on your

Dorsomorphin stock to assess

its purity (see Experimental

Protocols section).

High background or other

artifacts in the assay.

1. Interference from

Dorsomorphin degradation

products with assay reagents.

2. Light sensitivity of

Dorsomorphin or its

degradation products.

1. Run a control with the

vehicle (DMSO) and another

with the Dorsomorphin solution

in the absence of the biological

target to check for direct

interference. 2. Protect

Dorsomorphin solutions from

light during storage and

experiments. 3. Use a fresh
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stock solution to minimize the

concentration of potential

interfering degradation

products.

Quantitative Data
Table 1: Kinase Inhibitory Activity of Dorsomorphin and its Analogs

Compound Target Kinase IC50 / Ki Reference

Dorsomorphin

(Compound C)
AMPK Ki = 109 nM [1]

ALK2 IC50 ≈ 100-200 nM [2]

ALK3 IC50 ≈ 100-200 nM [2]

ALK6 IC50 > 4 µM [2]

VEGFR2 (KDR) IC50 ≈ 1-2 µM [2]

DMH1 ALK2 IC50 = 108 nM [2]

VEGFR2 (KDR) IC50 > 10,000 nM [2]

AMPK IC50 > 10,000 nM [2]

Experimental Protocols
Protocol: Forced Degradation Study of Dorsomorphin

This protocol provides a general framework for assessing the stability of Dorsomorphin under

various stress conditions.

1. Materials:

Dorsomorphin (lyophilized powder)

Anhydrous DMSO
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1 M HCl (for acidic hydrolysis)

1 M NaOH (for basic hydrolysis)

30% Hydrogen Peroxide (H2O2) (for oxidation)

HPLC or UPLC system with a UV detector

C18 reverse-phase HPLC column

Acetonitrile (ACN) and water (HPLC grade)

Formic acid or trifluoroacetic acid (TFA) (for mobile phase)

2. Preparation of Dorsomorphin Stock Solution:

Prepare a 10 mM stock solution of Dorsomorphin in anhydrous DMSO.

3. Stress Conditions:

Acidic Hydrolysis: Mix 100 µL of the 10 mM Dorsomorphin stock with 900 µL of 1 M HCl.

Incubate at 60°C for 24 hours.

Basic Hydrolysis: Mix 100 µL of the 10 mM Dorsomorphin stock with 900 µL of 1 M NaOH.

Incubate at 60°C for 24 hours.

Oxidative Degradation: Mix 100 µL of the 10 mM Dorsomorphin stock with 900 µL of 30%

H2O2. Incubate at room temperature for 24 hours.

Thermal Degradation: Place an aliquot of the 10 mM Dorsomorphin stock solution in DMSO

at 60°C for 24 hours.

Photodegradation: Expose an aliquot of the 10 mM Dorsomorphin stock solution in DMSO to

direct UV light (e.g., 254 nm) for 24 hours.

Control: Keep an aliquot of the 10 mM Dorsomorphin stock solution at -20°C, protected from

light.
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4. Sample Analysis by HPLC/UPLC:

Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable

concentration (e.g., 100 µM) with the mobile phase.

Use a C18 column and a gradient elution method. For example:

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then

return to initial conditions.

Set the UV detector to monitor at the λmax of Dorsomorphin (around 270 nm and 360 nm).

Inject equal volumes of the control and stressed samples.

5. Data Analysis:

Compare the chromatograms of the stressed samples to the control.

A decrease in the peak area of the parent Dorsomorphin peak indicates degradation.

The appearance of new peaks suggests the formation of degradation products.

For further characterization of degradation products, LC-MS/MS and NMR analysis would be

required.
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Caption: AMPK signaling pathway and the inhibitory action of Dorsomorphin.
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Caption: Workflow for assessing the stability of Dorsomorphin.
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Unexpected Experimental Results
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Caption: Troubleshooting decision tree for unexpected results with Dorsomorphin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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